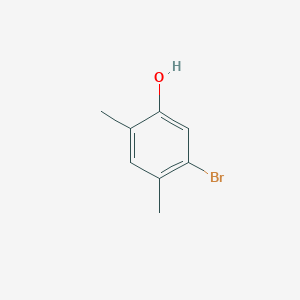
5-Bromo-2,4-dimethylphenol
Overview
Description
5-Bromo-2,4-dimethylphenol is an organic compound with the molecular formula C8H9BrO. It is a brominated phenol derivative, characterized by the presence of a bromine atom and two methyl groups attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
5-Bromo-2,4-dimethylphenol is a phenolic compound . Phenolic compounds are known to interact with various biological targets.
Mode of Action
They can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells .
Biochemical Pathways
Phenolic compounds are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethylphenol typically involves the bromination of 2,4-dimethylphenol. One common method includes the reaction of 2,4-dimethylphenol with bromine in the presence of a solvent such as ethyl acetate. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be substituted by other electrophiles under suitable conditions.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Common Reagents and Conditions
Bromination: Bromine in the presence of a solvent like ethyl acetate.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Bromination: this compound.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2,4-Dimethylphenol.
Scientific Research Applications
5-Bromo-2,4-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and as a preservative in coatings and slurries.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethylphenol: Another brominated phenol with similar structural features but different substitution patterns.
2,4-Dimethylphenol: Lacks the bromine atom, leading to different chemical and biological properties.
5-Bromo-2,6-dimethylphenol: Similar brominated phenol with different methyl group positions.
Uniqueness
5-Bromo-2,4-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position and methyl groups at the 2 and 4 positions contribute to its unique properties and applications.
Properties
IUPAC Name |
5-bromo-2,4-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHNPALIFLTMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
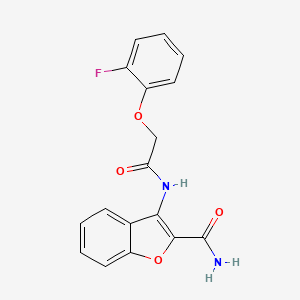
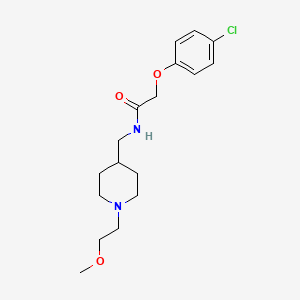
![N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2898395.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2898396.png)
![N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2898397.png)
![2-((2-fluorobenzyl)thio)-5-(4-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2898398.png)
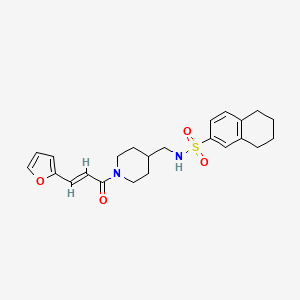
![N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2898400.png)
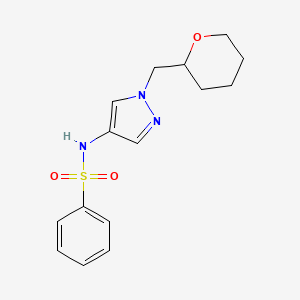
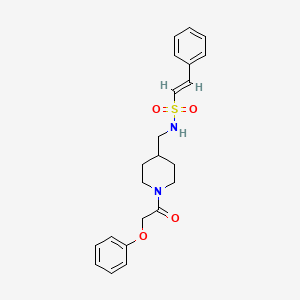
![2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B2898404.png)
![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2898405.png)
![3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B2898409.png)
![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/new.no-structure.jpg)
